Mycophenolic acid lactone, (S)-

Drug stability Forced degradation Impurity profiling

Pharmaceutical QC laboratories developing stability-indicating HPLC methods for mycophenolate drug products require authentic (S)-enantiomer reference standards to accurately quantify acid-catalyzed degradation impurities. This compound is the officially designated EP Impurity H and USP Related Compound B, indispensable for ICH Q1A/Q2(R1) forced degradation studies and chiral purity assessment. Key differentiating features: • Specifically forms under acidic degradation conditions (pH 2.0-3.5), enabling targeted detection of acid-catalyzed degradation pathways. • Defined (S)-stereochemistry (logP 2.7) ensures accurate chiral HPLC method validation and enantiomeric purity assessment. • Supplied with ISO 17034 Certificate of Analysis; purity ≥95% by HPLC for reliable regulatory compliance.

Molecular Formula C17H20O6
Molecular Weight 320.341
CAS No. 79081-87-1
Cat. No. B565233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycophenolic acid lactone, (S)-
CAS79081-87-1
Synonyms(S)- 7-Hydroxy-5-methoxy-4-methyl-6-[2-(tetrahydro-2-methyl-5-oxo-2-furanyl)ethyl]_x000B_-1(3H)-isobenzofuranone; 
Molecular FormulaC17H20O6
Molecular Weight320.341
Structural Identifiers
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O
InChIInChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3/t17-/m0/s1
InChIKeyGNWIDHOJWGSPTK-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycophenolic Acid Lactone (S)- CAS 79081-87-1: Chemical Identity and Regulatory Classification


Mycophenolic acid lactone, (S)- (CAS 79081-87-1) is a phthalide-containing benzofuranone derivative with the molecular formula C17H20O6 and molecular weight 320.34 g/mol . It is structurally characterized by a lactonized carboxylic acid moiety forming a γ-lactone ring at the terminus of the hexenoic acid side chain of mycophenolic acid (MPA) [1]. This compound is officially designated as Mycophenolate Mofetil EP Impurity H and Mycophenolate Mofetil USP Related Compound B [2], and also serves as Mycophenolate Sodium EP Impurity A [3]. It is widely utilized as an analytical reference standard in pharmaceutical quality control, particularly for HPLC method development and validation involving mycophenolate-based drug substances and products . Unlike the therapeutically active parent compound mycophenolic acid (MPA) which contains a free carboxylic acid group, this lactone form is an inactive metabolite that can be converted to MPA by esterases .

Why Mycophenolic Acid Lactone (S)- 79081-87-1 Cannot Be Interchanged with In-Class Analogs


Generic substitution between mycophenolic acid lactone, (S)- and its structural analogs (mycophenolic acid, mycophenolate mofetil, racemic mycophenolic acid lactone, or mycophenolic hydroxy lactone) is not scientifically justifiable due to fundamentally distinct physicochemical properties, stereochemical configuration, degradation behavior, and regulatory recognition. The (S)-enantiomer [1] exhibits a specific stereochemical configuration (defined by the chiral center at the γ-lactone ring position) that differs from the racemic mixture (CAS 26675-76-3) [2] and from the open-chain carboxylic acid of MPA (CAS 24280-93-1) [3]. These differences translate to quantifiable disparities in lipophilicity (logP of 2.7-2.8 for the lactone versus logD 2.28 at pH 5 for MPA) [4], hydrolytic stability under acidic conditions [5], and regulatory identity as distinct EP/USP impurities [6]. The following evidence documents these critical differentiators that preclude interchangeability in analytical, synthetic, and stability-indicating applications.

Quantitative Differentiation Evidence for Mycophenolic Acid Lactone (S)- 79081-87-1


pH-Dependent Degradation Pathway Specificity: Lactone Formation Exclusively at pH 2.0-3.5

Mycophenolic acid lactone (compound 5) forms as a distinct thermal degradation product exclusively under acidic conditions (pH 2.0 and 3.5) from mycophenolate mofetil, whereas at neutral to basic pH (6.0 and 8.2), only mycophenolic acid (compound 2) is observed [1]. This pH-dependent formation specificity means that in stability-indicating analytical methods, mycophenolic acid lactone serves as a unique marker for acid-catalyzed degradation pathways and cannot be replaced by mycophenolic acid or hydroxy lactone (compound 6) which forms under different conditions .

Drug stability Forced degradation Impurity profiling pH-dependent hydrolysis

Lipophilicity Differentiation: Calculated logP 2.7-2.8 for (S)-Lactone Versus logD 2.28 at pH 5 for Mycophenolic Acid

The (S)-mycophenolic acid lactone exhibits calculated XLogP3-AA of 2.7 [1] and predicted ACD/LogP of 1.75-2.80 , reflecting the increased lipophilicity conferred by lactonization of the terminal carboxylic acid. In contrast, the parent mycophenolic acid exhibits pH-dependent logD values ranging from 2.28 at pH 5 to 0.48 at pH 7 and ≤-1.54 at pH 9 [2], due to the ionizable carboxylic acid group (pKa 4.58). This physicochemical divergence affects chromatographic retention behavior and organic solvent partitioning, making the lactone form chemically distinct for analytical method development and extraction protocols.

Physicochemical characterization Lipophilicity Chromatographic retention ADME prediction

Stereochemical Identity: (S)-Enantiomer (CAS 79081-87-1) Versus Racemic Mixture (CAS 26675-76-3)

Mycophenolic acid lactone, (S)- (CAS 79081-87-1) is the defined single enantiomer with specific stereochemistry at the γ-lactone chiral center, as evidenced by its unique InChIKey (GNWIDHOJWGSPTK-KRWDZBQOSA-N) and isomeric SMILES notation specifying the S-configuration [1]. This compound is assigned a distinct UNII (ZDL6BEU50R) separate from the racemic mixture UNII (G65AZF394V) [2]. The racemic form (CAS 26675-76-3) is designated as (RS)- or (±)-mycophenolic acid lactone and is used for different regulatory purposes including USP Related Compound B . For chiral chromatographic method development and enantiomeric purity assessment, the single (S)-enantiomer is required and cannot be substituted with the racemic mixture.

Chiral analysis Stereochemistry Enantiomeric purity Analytical reference standards

Regulatory Reference Standard Certification: ISO 17034 Certified (S)-Mycophenolic Acid Lactone

Mycophenolic acid lactone (EP Impurity H) is available as an ISO 17034 certified reference standard with purity >95% [1], and as a Pharmaceutical Secondary Standard certified reference material with multi-traceability to USP and EP primary standards, produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . This compound is explicitly designated as Mycophenolate Mofetil EP Impurity H and Mycophenolate Mofetil USP Related Compound B . In contrast, mycophenolic acid (CAS 24280-93-1) serves as the API reference standard, while mycophenolic hydroxy lactone is designated as a different impurity. For formal pharmaceutical release testing, method validation, and regulatory submission, only the correctly certified impurity standard (CAS 79081-87-1 for the (S)-lactone) meets compliance requirements.

Pharmaceutical quality control Certified reference materials ISO 17034 Regulatory compliance

Structure-Activity Relationship: Lactone Ring Essentiality for IMPDH Inhibition Potency

Structure-activity relationship studies demonstrate that the lactone ring of mycophenolic acid is essential for IMPDH inhibition potency. Replacement of the lactone ring with other cyclic moieties results in loss of potency, especially for larger groups, and replacement by acyclic substituents indicates strong sensitivity to steric bulk . Monocyclic analogues lacking the lactone moiety were much less cytotoxic than mycophenolic acid . This SAR evidence establishes that compounds with intact lactone functionality (including mycophenolic acid lactone) retain the structural prerequisite for IMPDH binding, distinguishing them from ring-opened or lactone-removed analogs that exhibit significantly reduced or abolished activity.

Structure-activity relationship IMPDH inhibition Enzyme assay Drug design

Procurement-Relevant Applications for Mycophenolic Acid Lactone (S)- CAS 79081-87-1


Pharmaceutical Forced Degradation and Stability-Indicating Method Development

Mycophenolic acid lactone, (S)- is indispensable as an analytical reference standard for developing stability-indicating HPLC methods for mycophenolate mofetil and mycophenolate sodium drug products. Its formation exclusively under acidic degradation conditions (pH 2.0-3.5), as documented by Hooijmaaijer et al. [1], enables specific detection of acid-catalyzed degradation pathways. Laboratories require this certified reference material (ISO 17034, purity >95%) [2] to validate method specificity and to quantify this EP Impurity H/USP Related Compound B in forced degradation studies, meeting ICH Q1A and Q2(R1) regulatory requirements .

Chiral Chromatographic Method Validation and Enantiomeric Purity Assessment

The defined (S)-enantiomer (CAS 79081-87-1, UNII ZDL6BEU50R) is required for chiral HPLC method development and validation when assessing enantiomeric purity of mycophenolate-related substances [1]. Unlike the racemic mixture (CAS 26675-76-3, UNII G65AZF394V), the single enantiomer serves as the authentic reference for determining stereochemical integrity and for quantifying chiral impurities in drug substance batches [2]. This application is critical for laboratories performing chiral separations and for pharmaceutical manufacturers complying with ICH Q6A specifications on stereoisomeric impurities .

Metabolite Identification and Pharmacokinetic Study Reference Standard

Mycophenolic acid lactone serves as an authentic reference standard for identifying and quantifying this inactive lactone metabolite in biological matrices during pharmacokinetic and drug metabolism studies of mycophenolate mofetil and mycophenolic acid [1]. The compound's distinct lipophilicity (XLogP3-AA 2.7) [2] relative to the active MPA (logD 2.28 at pH 5) affects its chromatographic behavior and extraction efficiency, making an authentic standard essential for accurate LC-MS/MS method development and validation in bioanalytical laboratories.

Structure-Activity Relationship and Medicinal Chemistry Studies

As a compound retaining the intact lactone ring essential for IMPDH inhibition [1], mycophenolic acid lactone, (S)- serves as a reference compound and synthetic intermediate in structure-activity relationship studies exploring modifications to the mycophenolic acid pharmacophore. Researchers designing novel IMPDH inhibitors utilize this lactone as a comparator to assess the impact of ring-opening, esterification, or further structural modifications on enzyme inhibition potency, providing a baseline for evaluating whether new analogues maintain the critical lactone functionality required for IMPDH binding [2].

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